molecular formula C17H13NO2S B11071570 N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide

N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide

Cat. No.: B11071570
M. Wt: 295.4 g/mol
InChI Key: LDUZMLWBAAZXMY-UHFFFAOYSA-N
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Description

N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide is a compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a thioxanthone core, which is known for its photophysical and photochemical properties, making it a valuable component in photoinitiators and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide typically involves the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thioxanthone core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioxanthone derivatives depending on the nucleophile used.

Scientific Research Applications

N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide primarily involves its photophysical properties. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can then interact with other molecules to generate reactive intermediates, such as free radicals or singlet oxygen, which can initiate polymerization or induce cellular damage in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide stands out due to its cyclopropane moiety, which can impart unique steric and electronic properties. This can influence its reactivity and the efficiency of its photoinitiation processes, making it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

N-(9-oxothioxanthen-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C17H13NO2S/c19-16-12-3-1-2-4-14(12)21-15-8-7-11(9-13(15)16)18-17(20)10-5-6-10/h1-4,7-10H,5-6H2,(H,18,20)

InChI Key

LDUZMLWBAAZXMY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O

Origin of Product

United States

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